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molecular formula C12H12O4 B8441515 5-hydroxy-4-(4-methoxyphenyl)-5-methyl-5H-furan-2-one

5-hydroxy-4-(4-methoxyphenyl)-5-methyl-5H-furan-2-one

Cat. No. B8441515
M. Wt: 220.22 g/mol
InChI Key: TYKSHLLBWCBTEF-UHFFFAOYSA-N
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Patent
US07645756B2

Procedure details

16.42 g (0.10 mol) of 4-methoxyphenylacetone and an aqueous solution of 45% glyoxylic acid (19.4 ml, 0.11 mol) were stirred overnight at 100° C. The reaction liquid was concentrated under reduced pressure to obtain a crude product of 5-hydroxy-4-(4-methoxyphenyl)-5-methyl-5H-furan-2-one.
Quantity
16.42 g
Type
reactant
Reaction Step One
Quantity
19.4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](=[O:12])[CH3:11])=[CH:5][CH:4]=1.[C:13]([OH:17])(=[O:16])[CH:14]=O>>[OH:12][C:10]1([CH3:11])[O:17][C:13](=[O:16])[CH:14]=[C:9]1[C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
16.42 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(C)=O
Name
Quantity
19.4 mL
Type
reactant
Smiles
C(C=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OC1(C(=CC(O1)=O)C1=CC=C(C=C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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